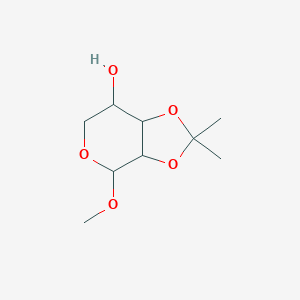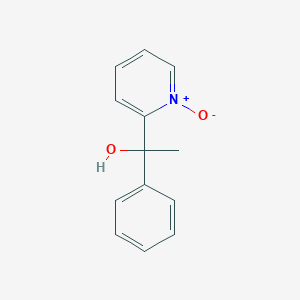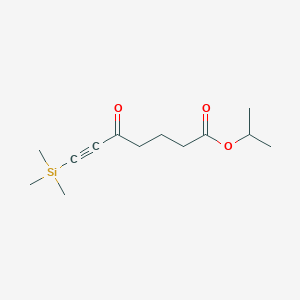
Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the propargyl ester family and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate works by inhibiting the activity of enzymes that are involved in the synthesis of complex organic molecules. It does this by binding to the active site of the enzyme, preventing it from catalyzing the reaction. This inhibition of enzyme activity makes Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate a valuable tool in the development of new drugs and pharmaceuticals.
Efectos Bioquímicos Y Fisiológicos
Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, making it a potential treatment for cancer. Additionally, Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate is its versatility as a reagent in organic synthesis. It can be used in a wide range of reactions, making it a valuable tool in the development of new drugs and pharmaceuticals. However, Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate can be difficult to work with due to its sensitivity to air and moisture. This can make it challenging to handle in a laboratory setting.
Direcciones Futuras
There are a number of future directions for research on Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate. One area of research is the development of new drugs and pharmaceuticals that use Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate as a key reagent. Another area of research is the investigation of the mechanism of action of Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate, particularly its inhibition of enzyme activity. Finally, there is potential for research into the development of new methods for synthesizing Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate that are more efficient and cost-effective.
Métodos De Síntesis
Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate is synthesized through a multistep process that involves the reaction of propargyl alcohol with trimethylsilyl chloride to form propargyl trimethylsilyl ether. The resulting compound is then reacted with ethyl chloroformate to produce propargyl ethyl carbonate. Finally, the propargyl ethyl carbonate is reacted with isopropyl magnesium chloride to yield Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate.
Aplicaciones Científicas De Investigación
Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of peptides and other complex organic molecules. Additionally, Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate has been used in the development of new drugs and pharmaceuticals.
Propiedades
Número CAS |
1251537-12-8 |
|---|---|
Nombre del producto |
Propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate |
Fórmula molecular |
C13H22O3Si |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
propan-2-yl 5-oxo-7-trimethylsilylhept-6-ynoate |
InChI |
InChI=1S/C13H22O3Si/c1-11(2)16-13(15)8-6-7-12(14)9-10-17(3,4)5/h11H,6-8H2,1-5H3 |
Clave InChI |
FBDHDCBVNJTFOM-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CCCC(=O)C#C[Si](C)(C)C |
SMILES canónico |
CC(C)OC(=O)CCCC(=O)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



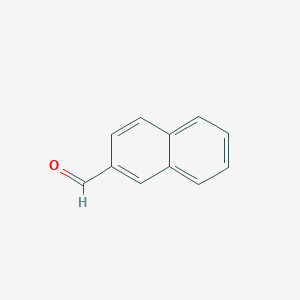
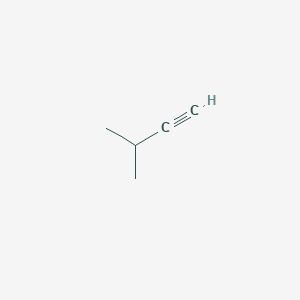
![Dimethyl 4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B31180.png)
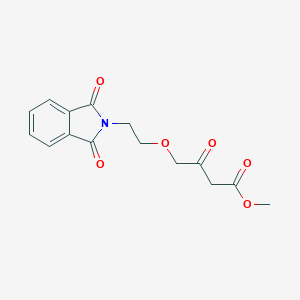
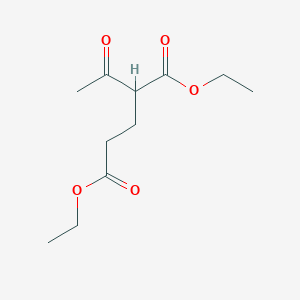
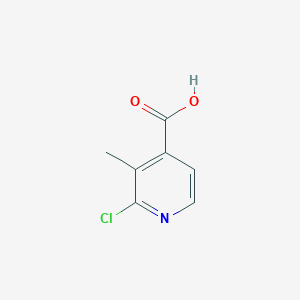
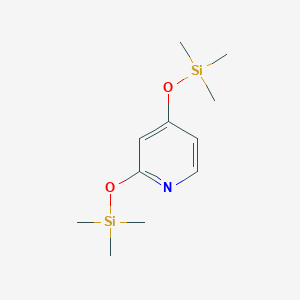
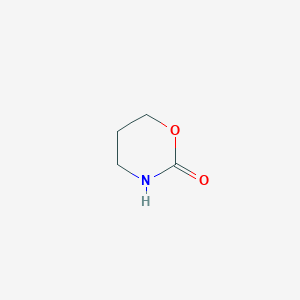
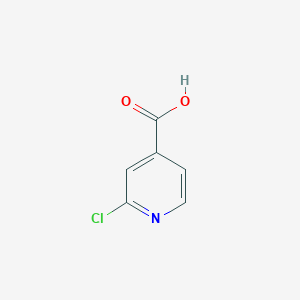
![Tert-butyl (2E)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B31206.png)
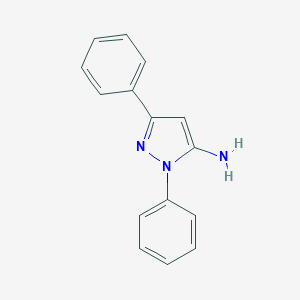
![(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B31209.png)
